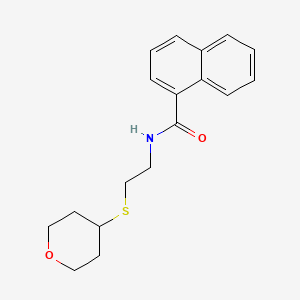

![molecular formula C13H18N2O5 B2461802 5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid CAS No. 2177263-49-7](/img/structure/B2461802.png)

5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

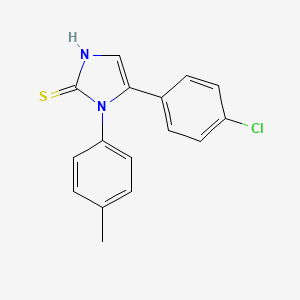

The compound “5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid” is a complex organic molecule. It has a molecular weight of 304.3 . The IUPAC name for this compound is 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19) . This indicates that the compound has a complex structure with multiple functional groups, including a tert-butoxycarbonyl group, an amino group, and a carboxylic acid group .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- This compound is used as a key intermediate in synthesizing enantiopure antagonists at NMDA receptors. X-ray studies have been conducted on its diastereomeric amino acid derivatives, showing different molecular complexities influenced by the configuration of the carbon binding the tert-butoxycarbonylamino moiety. These studies provide insight into the pharmacophoric parameters for NMDA receptor antagonism (Bombieri et al., 2005).

Catalysis and Chemical Synthesis

- It is utilized in the N-tert-butoxycarbonylation of amines, with heteropoly acid H3PW12O40 as an efficient catalyst. This method highlights its role in producing N-Boc-protected amino acids crucial for peptide synthesis, showcasing its significance in synthesizing multifunctional targets (Heydari et al., 2007).

Novel Synthesis Routes

- Novel synthesis routes have been developed using this compound for 5-substituted 3-isoxazolols. This includes a three-step procedure converting carboxylic acid derivatives into N, O-diBoc-protected beta-keto hydroxamic acids, illustrating its versatility in organic synthesis (Sørensen et al., 2000).

Peptide Synthesis

- In peptide synthesis, tert-butyloxycarbonyl amino acid derivatives have been prepared, highlighting its application in extending amino acid 4-nitroanilides to corresponding dipeptide 4-nitroanilides. This demonstrates its role in synthesizing non-proteinogenic amino acids and their derivatives (Schutkowski et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Propiedades

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)19-12(18)14-7-4-5-9-8(6-7)10(11(16)17)15-20-9/h7H,4-6H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHCFWZVHSCXDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

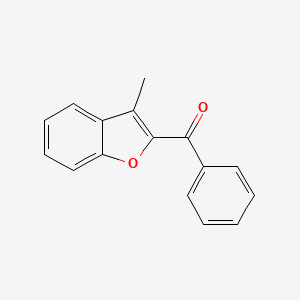

![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)

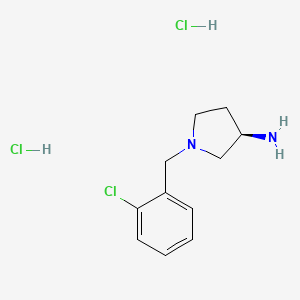

![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)

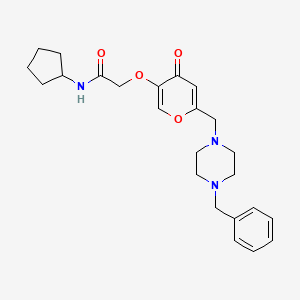

![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)